![molecular formula C16H17NO B2636550 4-ethyl-N-(2-methylphenyl)benzamide CAS No. 900779-24-0](/img/structure/B2636550.png)
4-ethyl-N-(2-methylphenyl)benzamide
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Overview
Description
4-ethyl-N-(2-methylphenyl)benzamide , also known by its chemical formula C₁₄H₁₆N₂O , belongs to the class of benzamide compounds. Benzamides have diverse applications in medical, industrial, and biological fields. They are found in natural products, proteins, synthetic intermediates, and commercial drugs .
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification, and their analysis is determined using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental methods .
Molecular Structure Analysis
The molecular structure of 4-ethyl-N-(2-methylphenyl)benzamide consists of a benzene ring with an ethyl group (C₂H₅) attached at the 4-position and a methylphenyl group (C₆H₅CH₃) at the 2-position . The amide functional group (CONH) connects the benzene ring and the ethyl-methylphenyl moiety .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, benzamides are versatile and participate in various transformations. They can undergo acylation , hydrolysis , and condensation reactions . Exploring the reactivity of 4-ethyl-N-(2-methylphenyl)benzamide with different reagents would provide further insights .
properties
IUPAC Name |
4-ethyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-13-8-10-14(11-9-13)16(18)17-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUVICJAOFGJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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